3-Bromo-6-ethoxy-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-6-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-methoxy-6-ethoxy-2-fluorobenzoic acid.
Coupling: Formation of biaryl derivatives.
Reduction: Formation of 3-bromo-6-ethoxy-2-fluorobenzyl alcohol or aldehyde.
Scientific Research Applications
3-Bromo-6-ethoxy-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethoxy-2-fluorobenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-ethoxy-6-fluorobenzoic acid
- 6-Bromo-3-ethoxy-2-fluorobenzoic acid
- 2-Bromo-6-fluorobenzoic acid
Uniqueness
3-Bromo-6-ethoxy-2-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 6-position and the fluorine at the 2-position provide distinct electronic and steric effects compared to other similar compounds .
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-bromo-6-ethoxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
WRXLEGOXMBYACF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.